molecular formula C5HF7 B1596835 3,3,4,4,5,5,5-Heptafluoropent-1-yne CAS No. 80337-25-3

3,3,4,4,5,5,5-Heptafluoropent-1-yne

Cat. No.: B1596835
CAS No.: 80337-25-3
M. Wt: 194.05 g/mol
InChI Key: GQXURUTWTUSYPE-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,5-Heptafluoropent-1-yne is a fluorinated alkyne with the molecular formula C5HF7. This compound is characterized by the presence of seven fluorine atoms attached to a pent-1-yne backbone. It is known for its high reactivity and unique chemical properties, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,5-Heptafluoropent-1-yne typically involves the fluorination of pent-1-yne derivatives. One common method includes the reaction of pent-1-yne with fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale fluorination processes. These processes often utilize specialized equipment to handle the highly reactive fluorine gas and ensure the safety of the operation. The production is optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,5,5-Heptafluoropent-1-yne undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield fluorinated carboxylic acids, while reduction can produce fluorinated alkanes .

Scientific Research Applications

3,3,4,4,5,5,5-Heptafluoropent-1-yne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5,5-Heptafluoropent-1-yne involves its high reactivity due to the presence of multiple fluorine atoms. These fluorine atoms can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the type of reaction being studied .

Comparison with Similar Compounds

Similar Compounds

    3,3,4,4,5,5,5-Heptafluoropentane: Similar structure but lacks the alkyne group.

    3,3,4,4,5,5,5-Heptafluoropentene: Contains a double bond instead of a triple bond.

    3,3,4,4,5,5,5-Heptafluoropentanol: Contains a hydroxyl group instead of a triple bond.

Uniqueness

3,3,4,4,5,5,5-Heptafluoropent-1-yne is unique due to its alkyne group, which imparts high reactivity and allows for a wide range of chemical transformations. This makes it a versatile compound in synthetic chemistry and various industrial applications .

Properties

IUPAC Name

3,3,4,4,5,5,5-heptafluoropent-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF7/c1-2-3(6,7)4(8,9)5(10,11)12/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXURUTWTUSYPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382049
Record name 3,3,4,4,5,5,5-heptafluoropent-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80337-25-3
Record name 3,3,4,4,5,5,5-heptafluoropent-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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